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Compound of Interest

Compound Name: 2-hydroxy-2-methylpropanamide

Cat. No.: B079247 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of the chemical structure and

synthesis of 2-hydroxy-2-methylpropanamide, a valuable building block in organic synthesis.

This document details its key physicochemical properties, outlines the primary synthetic routes

with experimental protocols, and presents relevant quantitative data. Diagrams illustrating the

synthesis pathways are included to provide a clear and concise visualization of the chemical

transformations.

Chemical Structure and Properties
2-Hydroxy-2-methylpropanamide, also known as 2-hydroxyisobutyramide, is a simple

organic molecule containing both a hydroxyl and an amide functional group.[1] Its structure

features a tertiary alcohol, which influences its chemical reactivity and physical properties.

Chemical Structure:
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Figure 1. 2D Chemical Structure of 2-hydroxy-2-methylpropanamide.

Table 1: Physicochemical Properties of 2-Hydroxy-2-methylpropanamide

Property Value Reference

IUPAC Name
2-hydroxy-2-

methylpropanamide
[2]

Synonyms
2-Hydroxyisobutyramide, 2-

Methyl-2-hydroxypropionamide
[3]

CAS Number 13027-88-8 [1]

Molecular Formula C₄H₉NO₂ [4]

Molecular Weight 103.12 g/mol [2]

Melting Point 98 °C [5]

Boiling Point 260 °C [5]

InChI

InChI=1S/C4H9NO2/c1-

4(2,7)3(5)6/h7H,1-2H3,

(H2,5,6)

[2]

SMILES CC(C)(C(=O)N)O [2]

Synthesis of 2-Hydroxy-2-methylpropanamide
There are two primary and well-established routes for the synthesis of 2-hydroxy-2-
methylpropanamide.
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Synthesis from Acetone Cyanohydrin
This method involves the hydration of acetone cyanohydrin. Acetone cyanohydrin is a key

intermediate, and its synthesis is the first step in this pathway.

This procedure is adapted from established organic synthesis protocols.[6][7]

Materials:

Sodium cyanide (95%)

Acetone

Sulfuric acid (40%)

Ether

Anhydrous sodium sulfate

Procedure:

In a 5-L three-necked, round-bottomed flask equipped with a mechanical stirrer, a separatory

funnel, and a thermometer, a solution of 500 g (9.7 moles) of powdered 95% sodium cyanide

in 1.2 L of water and 900 cc (713 g, 12.3 moles) of acetone is placed.

The flask is cooled in an ice bath, and the solution is stirred vigorously.

When the temperature drops to 15°C, 2.1 L (8.5 moles) of 40% sulfuric acid is added from

the separatory funnel over a period of three hours, maintaining the temperature between

10°C and 20°C.

After the addition is complete, stirring is continued for an additional fifteen minutes.

The reaction mixture is allowed to stand for the salt to settle. A layer of acetone cyanohydrin

may form and can be decanted.

The sodium bisulfate is removed by filtration and washed with three 50-cc portions of

acetone.
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The combined filtrate and acetone washings are added to the aqueous solution, which is

then extracted three times with 250-cc portions of ether.

The ether extracts are combined with the previously separated cyanohydrin and dried over

anhydrous sodium sulfate.

The ether and acetone are removed by distillation from a water bath.

The residue is distilled under reduced pressure, and the acetone cyanohydrin is collected at

78–82°/15 mm.

Yield: 640–650 g (77–78% of the theoretical amount).[6]

The subsequent step is the hydrolysis of the nitrile group of acetone cyanohydrin to an amide.

This reaction is typically carried out under acidic conditions. While 2-hydroxy-2-
methylpropanamide is a known intermediate in the industrial production of methacrylic acid

from acetone cyanohydrin, detailed lab-scale procedures for its isolation are not as commonly

reported.[8] The process generally involves treating acetone cyanohydrin with sulfuric acid at

controlled temperatures.

Conceptual Workflow for Hydration:

Acetone Cyanohydrin

Hydrolysis

Sulfuric Acid

2-Hydroxy-2-methylpropanamide

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

http://www.orgsyn.org/demo.aspx?prep=CV2P0007
https://www.benchchem.com/product/b079247?utm_src=pdf-body
https://www.benchchem.com/product/b079247?utm_src=pdf-body
https://patents.google.com/patent/WO2014051971A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079247?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Hydration of Acetone Cyanohydrin.

Synthesis from 2-Hydroxy-2-methylpropanoic Acid
A more direct laboratory synthesis involves the amidation of 2-hydroxy-2-methylpropanoic acid.

This is a general procedure for amide synthesis from a carboxylic acid and ammonia.

Materials:

2-Hydroxy-2-methylpropanoic acid

Thionyl chloride (or a carbodiimide coupling agent)

Ammonia (aqueous or gaseous)

An appropriate solvent (e.g., Dichloromethane, Tetrahydrofuran)

Procedure:

Method A: Via Acyl Chloride

2-Hydroxy-2-methylpropanoic acid is converted to its acyl chloride by reacting with thionyl

chloride, typically in an inert solvent.

The resulting acyl chloride is then carefully reacted with an excess of ammonia (either as a

gas bubbled through the solution or as a concentrated aqueous solution) to form the amide.

The reaction is usually carried out at low temperatures to control its exothermicity.

The product is then isolated by extraction and purified by recrystallization or chromatography.

Method B: Using a Coupling Agent

2-Hydroxy-2-methylpropanoic acid is dissolved in a suitable solvent.
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A coupling agent, such as a carbodiimide (e.g., DCC or EDC), and an activator, like HOBt,

are added.

Ammonia or an ammonium salt is then added to the reaction mixture.

The reaction is stirred at room temperature until completion.

The product is isolated through a standard workup procedure and purified.

Synthesis Pathway Diagram:

Method A: Acyl Chloride Intermediate Method B: Coupling Agent

2-Hydroxy-2-methylpropanoic Acid

2-Hydroxy-2-methylpropanoyl chloride

SOCl₂

2-Hydroxy-2-methylpropanamide

NH₃

2-Hydroxy-2-methylpropanoic Acid

Activated Ester Intermediate

Coupling Agent (e.g., EDC, HOBt)

2-Hydroxy-2-methylpropanamide

NH₃

Click to download full resolution via product page

Caption: Amidation Synthesis Pathways.

Characterization Data
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Spectroscopic data is crucial for the structural confirmation of 2-hydroxy-2-
methylpropanamide.

Table 2: Spectroscopic Data for 2-Hydroxy-2-methylpropanamide

Technique Data Reference

¹H NMR

Protons of the amide group (-

CONH₂) typically appear in the

δ 6.8–7.2 ppm range. The

proton of the hydroxyl group (-

OH) is often observed between

δ 1.4–1.6 ppm.

[1]

¹³C NMR

A ¹³C NMR spectrum is

available. The carbonyl carbon

(C=O) of the amide is

expected in the range of 170-

185 ppm. The quaternary

carbon bearing the hydroxyl

group would appear in the

ether/alcohol region (60-80

ppm), and the methyl carbons

would be in the aliphatic region

(10-40 ppm).

[2][9][10][11]

Conclusion
2-Hydroxy-2-methylpropanamide is a versatile chemical compound with straightforward

synthetic routes. The choice of synthesis method may depend on the availability of starting

materials, desired scale, and purity requirements. The protocols and data presented in this

guide provide a solid foundation for researchers and scientists working with this molecule.

Further optimization of reaction conditions can be explored to improve yields and purity for

specific applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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